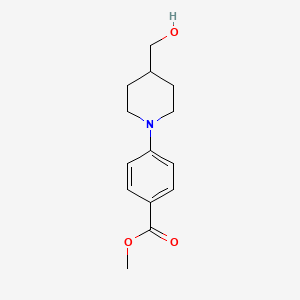

Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[4-(hydroxymethyl)piperidin-1-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-18-14(17)12-2-4-13(5-3-12)15-8-6-11(10-16)7-9-15/h2-5,11,16H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIVWFQRLJHUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2CCC(CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594770 | |

| Record name | Methyl 4-[4-(hydroxymethyl)piperidin-1-yl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392690-98-1 | |

| Record name | Methyl 4-[4-(hydroxymethyl)piperidin-1-yl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate typically involves the following steps:

Formation of 4-(hydroxymethyl)piperidine: This intermediate can be synthesized by the reduction of 4-piperidone using a suitable reducing agent such as sodium borohydride.

Esterification: The hydroxymethyl group of 4-(hydroxymethyl)piperidine is then esterified with methyl 4-bromobenzoate in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 4-(4-(carboxymethyl)piperidin-1-yl)benzoic acid.

Reduction: 4-(4-(hydroxymethyl)piperidin-1-yl)benzyl alcohol.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: The compound can be used in the development of polymers and resins with specific properties.

Biological Studies: It serves as a probe in studying the interactions of piperidine derivatives with biological targets.

Industrial Applications: The compound is utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl 4-(Piperidin-1-ylcarbonyl)benzoate

- Structure : The piperidine ring is linked to the benzoate via a carbonyl group instead of a hydroxymethyl-substituted piperidine.

- Key Data: Single-crystal X-ray diffraction confirmed its planar structure with a mean σ(C–C) bond length of 0.002 Å . Synthesis yield and purity: Not explicitly reported.

Ethyl 4-((4-(4-Amino-6-(Mesitylamino)-1,3,5-Triazin-2-ylamino)piperidin-1-yl)methyl)benzoate (6a2)

- Structure : Features a triazine substituent on the piperidine ring and an ethyl ester.

- Key Data :

- Applications: Demonstrated anti-HIV activity as a non-nucleoside reverse transcriptase inhibitor (NNRTI) .

- Differentiation : The bulky triazine group enhances interaction with viral enzymes but reduces metabolic stability compared to the hydroxymethyl analog .

Methyl 4-((4-(Hydroxydiphenylmethyl)piperidin-1-yl)methyl)benzoate

Methyl 4-(4-Sulfamoyl-1,1′-Biphenyl-4′-Hydroxymethyl)benzoate (5.12)

Methyl 4-[(4-Aminopiperidin-1-yl)methyl]benzoate Dihydrochloride

Methyl 4-(Piperidin-1-ylmethyl)benzoate

Methyl 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzoate

Biological Activity

Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate, a compound with significant pharmacological potential, has been the subject of various studies investigating its biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₉N₃O₃

- Molecular Weight : 273.32 g/mol

- CAS Number : 392690-98-1

The compound features a benzoate moiety linked to a piperidine ring, which is hydroxymethylated. This structure is significant for its interaction with biological targets due to the presence of functional groups that enhance lipophilicity and facilitate cellular uptake.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains.

Study Findings:

-

Minimum Inhibitory Concentration (MIC) :

- Against Staphylococcus aureus : 16 µg/mL

- Against Escherichia coli : 16 µg/mL

-

Mechanism of Action :

- Disruption of bacterial cell wall synthesis.

- Interference with metabolic pathways.

Data Summary Table

| Activity Type | Test Organism | MIC Value | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 16 µg/mL | Disruption of cell wall synthesis |

| Antimicrobial | Escherichia coli | 16 µg/mL | Interference with metabolic pathways |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, revealing its efficacy against various cancer cell lines.

Study Findings:

-

In Vitro Efficacy :

- Against breast cancer cells: IC₅₀ ~5 µM

- Against colon cancer cells: IC₅₀ ~7 µM

-

Mechanism of Action :

- Induction of apoptosis via caspase activation.

- Inhibition of cell cycle progression.

Data Summary Table

| Activity Type | Cell Line | IC₅₀ Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | Breast cancer cells | ~5 µM | Induction of apoptosis |

| Anticancer | Colon cancer cells | ~7 µM | Inhibition of cell cycle progression |

Case Study 1: Anticancer Efficacy

A study published in Nature reported that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Case Study 2: Antimicrobial Activity Assessment

In another investigation, the compound was assessed against multi-drug resistant bacterial strains. The results confirmed its potential as an alternative therapeutic agent in treating resistant infections, showing comparable effectiveness to established antibiotics .

Q & A

Q. What are the common synthetic routes for Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate, and how is the reaction optimized?

Methodological Answer: A typical synthesis involves nucleophilic substitution between methyl 4-(bromomethyl)benzoate and 4-(hydroxymethyl)piperidine. The reaction is conducted in acetone with potassium carbonate as a base under reflux conditions (60–80°C), followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Optimization strategies include:

- Catalyst/Solvent Screening : Testing polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity.

- Temperature Control : Maintaining reflux to accelerate substitution while avoiding decomposition.

- Stoichiometry : Using a 1.2:1 molar ratio of piperidine derivative to bromomethyl ester to minimize unreacted starting material.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should be noted?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the ester methyl group (~3.8–3.9 ppm in ¹H NMR; ~52 ppm in ¹³C NMR) and the piperidine hydroxymethyl group (δ ~3.5–4.0 ppm for -CH2OH) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass accuracy.

- IR Spectroscopy : Identify ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl (-OH stretch at ~3300 cm⁻¹).

Advanced Research Questions

Q. How can researchers address low yields in the nucleophilic substitution step during synthesis?

Methodological Answer: Low yields (~35% in analogous reactions ) often stem from steric hindrance at the piperidine nitrogen or competing side reactions. Mitigation strategies include:

- Protecting Group Chemistry : Temporarily protecting the hydroxymethyl group (e.g., as a silyl ether) to reduce steric bulk .

- Microwave-Assisted Synthesis : Reducing reaction time and improving efficiency via controlled heating .

- Alternative Bases : Testing cesium carbonate or DBU for enhanced reactivity in polar solvents .

Q. What strategies are recommended for analyzing and resolving contradictions in NMR data across different studies?

Methodological Answer: Contradictions in NMR data (e.g., chemical shift variability) may arise from solvent effects, pH, or crystallinity. To resolve discrepancies:

- Solvent Standardization : Compare spectra in identical solvents (e.g., CDCl3 vs. DMSO-d6) .

- X-ray Crystallography : Validate proton environments via crystal structure analysis (e.g., piperidine chair conformation ).

- Dynamic NMR : Assess rotational barriers of the piperidine ring if splitting patterns suggest restricted motion .

Q. How can the hydroxymethyl group on the piperidine ring be selectively functionalized without affecting the ester group?

Methodological Answer: Selective functionalization requires orthogonal protection:

- Step 1 : Protect the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether using TBSCl/imidazole in DMF .

- Step 2 : Perform ester hydrolysis (e.g., with LiOH/THF-H2O) to generate the free carboxylic acid for further coupling.

- Step 3 : Deprotect the TBS group using tetrabutylammonium fluoride (TBAF) .

Q. What analytical methods are suitable for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.